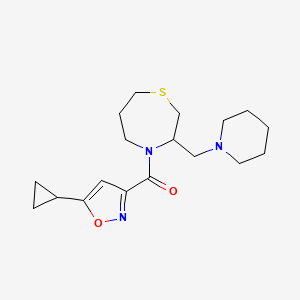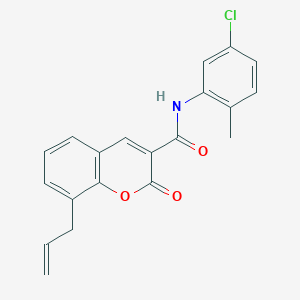![molecular formula C14H10F2N2O2S B2571751 N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1355912-19-4](/img/structure/B2571751.png)
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide, also known as CT-1812, is a novel small molecule drug that has been developed for the treatment of Alzheimer's disease. It belongs to the class of drugs known as gamma-secretase modulators, which are designed to reduce the production of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease.
Mechanism of Action
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide works by modulating the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid. By reducing the activity of gamma-secretase, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is able to reduce the production of beta-amyloid, which in turn may slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects
In addition to its effects on beta-amyloid production, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is that it has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation is that its efficacy in human clinical trials has not yet been established.
Future Directions
There are several potential directions for future research on N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide. One possibility is to conduct further preclinical studies to better understand its mechanism of action and its effects on beta-amyloid production and cognitive function. Another possibility is to conduct clinical trials in humans to determine its safety and efficacy as a treatment for Alzheimer's disease. Finally, it may be possible to explore the use of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide in combination with other drugs or therapies for the treatment of Alzheimer's disease.
Synthesis Methods
The synthesis of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 4-(difluoromethoxy)benzaldehyde with thiophene-2-carboxylic acid to form the corresponding acid chloride. This is then reacted with cyanomethyl magnesium bromide to form the cyanomethyl ester, which is subsequently hydrolyzed to form the final product.
Scientific Research Applications
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has been the subject of extensive scientific research, which has demonstrated its potential as a treatment for Alzheimer's disease. In preclinical studies, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has been shown to reduce the production of beta-amyloid in the brain, and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S/c15-14(16)20-10-3-1-9(2-4-10)11-5-6-12(21-11)13(19)18-8-7-17/h1-6,14H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUYKWBYVIBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)NCC#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571671.png)
![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)
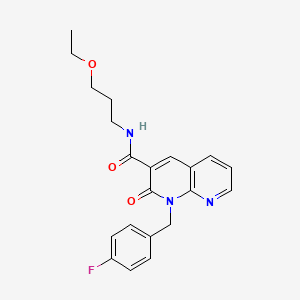
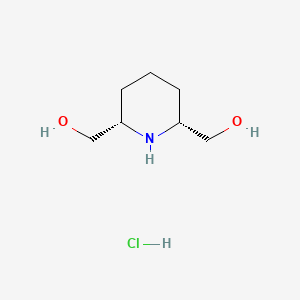
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2571678.png)
![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2571679.png)
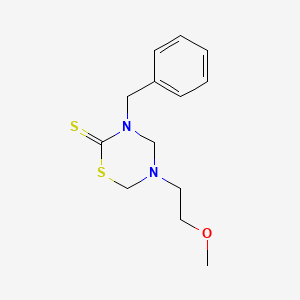

![7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2571683.png)
